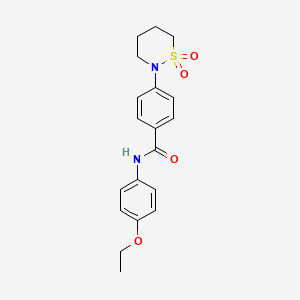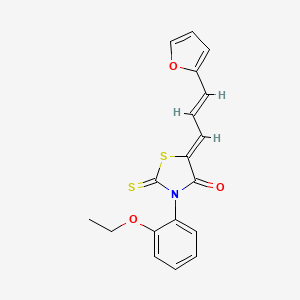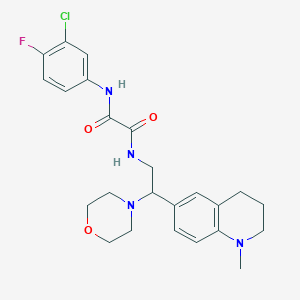
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol, also known as TC-2153, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is not fully understood. However, it has been found to modulate the activity of a protein called Rac1, which is involved in various cellular processes such as cell migration, proliferation, and survival. By modulating the activity of Rac1, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol can affect various cellular processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been found to have a wide range of biochemical and physiological effects. It has been found to enhance memory and learning in animal models, suggesting its potential as a cognitive enhancer. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells, making it suitable for in vitro and in vivo studies. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is also stable and can be stored for long periods, making it easy to handle. However, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the experimental conditions, making it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol. One potential direction is to further explore its potential as a cognitive enhancer. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Overall, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has shown promising results in various studies, and further research is needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol involves several steps, including the reaction of 8-chloro-1,2,3,4-tetrahydrocarbazole with piperidine and 2-bromo-1-phenylethanol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol with high purity.
Applications De Recherche Scientifique
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has also been found to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c21-18-9-6-8-17-16-7-2-3-10-19(16)23(20(17)18)14-15(24)13-22-11-4-1-5-12-22/h6,8-9,15,24H,1-5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMRDSJKTZGCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)


![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)


![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)